molecular formula C10H16O3 B3112891 Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate CAS No. 1932027-43-4

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B3112891
CAS No.: 1932027-43-4
M. Wt: 184.23 g/mol
InChI Key: PYWSLDVKSOZIOJ-VXNVDRBHSA-N
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Description

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS: 1932027-43-4, C₁₀H₁₆O₃) is a chiral cyclohexane derivative featuring a methyl group at the 2-position, a ketone at the 4-position, and an ethyl ester at the 1-position. Its stereochemistry ((1R,2R)) distinguishes it from non-specified stereoisomers, influencing its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates . The compound is categorized as a standard for plant extracts and analytical purposes, highlighting its role in quality control and research .

Properties

IUPAC Name

ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSLDVKSOZIOJ-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)C[C@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of cyclohexanone derivatives followed by esterification. The reaction conditions often require the use of strong bases and specific catalysts to ensure high stereoselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products:

    Oxidation: 2-methyl-4-oxocyclohexane-1-carboxylic acid.

    Reduction: 2-methyl-4-hydroxycyclohexane-1-carboxylate.

    Substitution: Various alkylated esters depending on the alkyl halide used.

Scientific Research Applications

Synthetic Routes

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate can be synthesized through several methods:

  • Hagemann's Approach :
    • Involves the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide.
    • Produces diethyl ester of 2,4-diacetyl pentane.
  • Knoevenagel's Approach :
    • Formaldehyde reacts with ethyl acetoacetate under catalytic conditions.
    • Results in cyclization to form the target compound.
  • Newman and Lloyd Approach :
    • A Diels-Alder reaction is conducted between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.
    • Hydrolysis of the precursor yields the desired compound.

Chemical Reactivity

This compound exhibits various chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to carboxylic acids or ketonesKMnO₄, CrO₃
Reduction Converts ketone group to alcoholLiAlH₄, NaBH₄
Substitution Nucleophilic substitution at the ester groupAmines or alcohols with NaOH

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block for Organic Synthesis : Used in the synthesis of complex organic molecules and natural products.

Biology

  • Enzyme-Catalyzed Reactions : Serves as a substrate for studying metabolic pathways.

Medicine

  • Intermediate in Drug Synthesis : Plays a role in developing pharmaceuticals and bioactive compounds.

Industry

  • Chemical Production : Utilized in producing polymers and agrochemicals.

Potential Pharmacological Effects

Research indicates that derivatives of this compound may exhibit significant biological activities:

EffectDescription
Anticancer Activity Similar compounds show antiproliferative effects against cancer cell lines.
Antimicrobial Properties Structural similarities contribute to interactions with microbial membranes.
Anti-inflammatory Effects Linked to modulation of inflammatory pathways or cytokine production.

Case Studies

  • Anticancer Activity Study :
    • Research on alkylpsoralens suggests structural modifications can enhance efficacy against leukemia cells. This insight indicates potential for derivatives of this compound in cancer treatment.
  • Antimicrobial Properties Exploration :
    • Studies have demonstrated that compounds with similar structures possess antimicrobial activity. The cyclohexane ring and functional groups may play crucial roles in inhibiting microbial growth.
  • Anti-inflammatory Research :
    • Some derivatives have shown promise in anti-inflammatory applications by modulating cytokine production and inflammatory pathways.

Mechanism of Action

The mechanism by which Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate exerts its effects is primarily through its functional groups. The ketone and ester groups can participate in various biochemical pathways, interacting with enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Stereochemical vs. Non-Stereochemical Variants

  • Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (CAS: 62617-91-8, C₁₀H₁₆O₃): This compound shares the same molecular formula but lacks stereochemical designation. The absence of defined (1R,2R) configuration reduces its utility in enantioselective reactions, making it less favorable for chiral synthesis compared to the title compound .

Cyclohexene Derivatives with Heteroatoms

  • Ethyl 2-amino-1-cyclohexene-1-carboxylate: Replaces the methyl and oxo groups with an amino substituent. This modification enhances its role as a precursor for heterocycles like pyrazoles and isoxazoles, which are critical in drug discovery .
  • Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate : Features halogenated aryl groups, increasing molecular weight (MW: ~376.8) and lipophilicity. Such derivatives are used as intermediates for spiro compounds and antitumor agents, leveraging their aromatic substituents for targeted binding .

Bicyclic Esters

  • Ethyl (1R,2R,4S,5S)-4-(tert-butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1212411-17-0, C₁₃H₂₁NO₅): A bicyclic structure with a bridged oxygen atom and Boc-protected amine. Its rigidity makes it valuable in peptide mimetics and protease inhibitors, contrasting with the monocyclic flexibility of the title compound .

Physical and Chemical Properties

Compound Name Molecular Weight CAS Number Key Features
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate 184.24 1932027-43-4 Chiral, cyclohexane backbone
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate 184.24 62617-91-8 Non-chiral variant
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate ~376.8 - Halogenated, conjugated double bond
Ethyl 2-amino-1-cyclohexene-1-carboxylate 169.21 - Amino substituent, unsaturated ring
  • Solubility: The title compound’s ester group enhances solubility in organic solvents (e.g., ethanol, DCM), whereas halogenated derivatives (e.g., ) exhibit lower aqueous solubility due to aromatic substituents .
  • Reactivity: The ketone at C4 in the title compound allows for nucleophilic additions, while the amino group in enables condensation reactions .

Biological Activity

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate, also known by its CAS number 487-51-4, is a compound of interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
AppearanceColorless to yellow liquid
Boiling Point272 °C
Flash Point113 °C
Specific Gravity1.08

The compound is noted for its purity (>95% GC) and is typically stored at room temperature in a cool and dark place .

The biological activity of this compound has been studied primarily in the context of its potential as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), a key regulator in the immune response. In vitro studies have demonstrated that this compound can inhibit the production of IL-17, a pro-inflammatory cytokine involved in autoimmune diseases .

Case Studies and Research Findings

Study 1: RORγt Inverse Agonism
A study published in PMC evaluated the potency of this compound as an RORγt inverse agonist. The findings indicated that the compound exhibited significant activity with an EC50 value of approximately 12 nM in the GAL4 assay and 24 nM in the IL-17 whole blood assay. These results suggest that it could be a viable candidate for therapeutic applications targeting autoimmune conditions .

Study 2: Pharmacokinetic Profile
The pharmacokinetic profile of this compound was assessed in various preclinical species. The following table summarizes key pharmacokinetic parameters:

SpeciesDose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Cmax (μM)
Mouse2/42.71.97.74.8 ± 0.3
Rat2/41.3 ± 0.31.2 ± 0.311 ± 0.84.7 ± 0.5
Dog1/10.18 ± 0.040.5 ± 0.136 ± 36.4 ± 1.0
Cynomolgus Monkey1/11.1 ± 0.22.0 ± 0.433 ± 43.1 ± 0.3

These data indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Toxicological Profile

While this compound shows promise as a therapeutic agent, it also presents some safety concerns:

  • Skin Irritation : The compound is classified as a skin irritant and can cause serious eye irritation upon contact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under basic conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours). Enantiomeric purity is achieved through stereoselective catalysis or chiral resolution techniques. For example, using chiral auxiliaries or HPLC with chiral stationary phases ensures retention of the (1R,2R) configuration . Monitoring reaction progress via TLC or NMR and optimizing temperature/pH minimizes side products like racemization .

Q. How can the stereochemistry and crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry and crystal packing. SHELX programs (e.g., SHELXL) are used for refinement, with disorder modeling for flexible groups (e.g., cyclohexene rings). Puckering parameters (Q, θ, φ) classify ring conformations (e.g., envelope, half-chair) . Complementary techniques like CD spectroscopy or computational DFT calculations validate electronic transitions tied to stereochemistry .

Q. What purification strategies are recommended to isolate high-purity this compound?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates diastereomers. Recrystallization from ethanol or acetonitrile improves purity by exploiting solubility differences. Purity assessment via HPLC (C18 column, UV detection at 254 nm) or melting point analysis ensures >95% purity .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the stereoselectivity of this compound’s synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, enhancing stereoselectivity. Kinetic studies using stopped-flow NMR or IR spectroscopy quantify activation energies for competing pathways (e.g., Michael addition vs. retro-aldol). Solvent dielectric constants correlate with enantiomeric excess (ee), with ethanol favoring higher ee due to hydrogen-bond stabilization .

Q. What computational methods are suitable for predicting the compound’s conformational stability and intermolecular interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvent effects on cyclohexene ring puckering. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict torsional barriers and non-covalent interactions (C–H···O, π-π stacking) observed in crystal packing . Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .

Q. How can researchers resolve contradictions in crystallographic data, such as disordered moieties or conflicting puckering parameters?

  • Methodological Answer : For disordered groups (e.g., ethyl or aryl substituents), multi-conformation refinement in SHELXL with occupancy ratio constraints (e.g., 0.684:0.316) resolves electron density ambiguities . Cross-validation using independent datasets (e.g., low-temperature crystallography) reduces model bias. Puckering parameter discrepancies (e.g., envelope vs. screw-boat conformations) are resolved by analyzing thermal displacement parameters (ADPs) and comparing to analogous structures .

Q. What strategies are recommended for studying the compound’s potential as a synthon in spirocyclic or heterocyclic systems?

  • Methodological Answer : The 4-oxo group undergoes nucleophilic addition (e.g., Grignard reagents) to form spirocycles, while the ester group participates in cyclocondensation with hydrazines to yield pyrazoles. Reaction monitoring via in-situ IR (C=O stretch at 1700 cm⁻¹) and regioselectivity control using Lewis acids (e.g., BF₃·Et₂O) are critical .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months identify degradation pathways (e.g., ester hydrolysis). HPLC-MS detects degradation products (e.g., cyclohexanecarboxylic acid). pH-rate profiles (pH 2–12) reveal maximum stability at pH 5–7 due to minimized acid/base-catalyzed hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 2
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate

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